molecular formula C17H15NO2 B096079 Benzyl 1(2H)-quinolinecarboxylate CAS No. 17718-19-3

Benzyl 1(2H)-quinolinecarboxylate

Cat. No.: B096079
CAS No.: 17718-19-3
M. Wt: 265.31 g/mol
InChI Key: NXWWSYGSSAHNRR-UHFFFAOYSA-N
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Description

Benzyl 1(2H)-quinolinecarboxylate is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . Its CAS Registry Number is 17718-19-3 . The structure of this quinoline derivative features a benzyloxycarbonyl group attached to the nitrogen atom of the quinoline ring system, a common motif in medicinal chemistry research. Quinoline derivatives are a significant class of heterocyclic compounds known for their remarkable biological properties and are extensively explored in scientific research . Many analogs, such as benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, have been synthesized and studied for their potential applications, which include serving as structural probes for receptor binding sites . Specifically, certain benzyl quinolone carboxylic acid (BQCA) analogues have been designed and evaluated as selective positive allosteric modulators and agonists for the M1 muscarinic acetylcholine receptor, representing a prospective therapeutic approach for cognitive disorders . This product is supplied for laboratory research purposes. This compound is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

17718-19-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

benzyl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2

InChI Key

NXWWSYGSSAHNRR-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3

Other CAS No.

17718-19-3

Synonyms

1(2H)-Quinolinecarboxylic acid benzyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues in the Quinoline Family

2.1.1 Alkoxy-Substituted Quinoline Derivatives details four 6-methylquinoline derivatives with biphenyl alkoxy side chains (e.g., 3O-PPQMe, 4O-PPQMe). These compounds share the quinoline core but differ in substituents:

  • Substituent Effects : Longer alkoxy chains (propoxy → hexoxy) increase molecular weight (353.1772 → 381.2088 Da) and aliphatic C–H stretching in IR spectra (2964 → 2936 cm⁻¹), indicating enhanced hydrophobicity .
  • Spectroscopic Trends: ¹H-NMR: Downfield shifts in aromatic protons (δ 8.21–8.25 ppm) correlate with electron-withdrawing quinoline and biphenyl groups. IR: Symmetric C–O–C stretches decrease in wavenumber (1069 → 1029 cm⁻¹) as alkoxy chain length increases, reflecting reduced bond strain .

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Molecular Formula Alkoxy Chain Key IR Peaks (cm⁻¹) Molecular Weight (Da)
3O-PPQMe C₂₅H₂₃NO Propoxy 1205, 1069 353.1772
4O-PPQMe C₂₆H₂₅NO Butoxy 1206, 1040 367.1931
5O-PPQMe C₂₇H₂₇NO Pentoxy 1207, 1029 381.2088
Benzyl 1(2H)-quinolinecarboxylate C₁₇H₁₅NO₂ Benzyl ester N/A 265.1103

Functional Differences :

  • This structural distinction may favor different reactivity profiles (e.g., ester hydrolysis vs. alkoxy stability) .
Comparison with Quinoxaline Analogues

Benzyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate () replaces the quinoline core with a dihydroquinoxaline system containing a ketone group. Key differences include:

  • Heterocyclic Core: Quinoxaline’s dual nitrogen atoms enhance electron deficiency compared to quinoline, affecting π-π stacking and redox behavior.
  • Functional Groups: The 3-oxo group in the quinoxaline derivative introduces keto-enol tautomerism, absent in this compound, which may influence biological activity or catalytic applications .
Patent and Literature Landscape
  • In contrast, ’s alkoxy quinolines are well-characterized in academic studies but lack patent mentions, suggesting divergent applications (e.g., liquid crystals vs. drug intermediates) .

Preparation Methods

Reaction Design and Substrate Scope

The FeCl3-catalyzed tandem benzylation-cyclization of 2-aminoaryl alcohols with β-ketoesters offers a one-pot route to 3-quinolinecarboxylic esters. While the seminal work by Fan et al. primarily employed ethyl 3-oxobutanoate (2a), substitution with benzyl β-ketoesters theoretically enables direct access to benzyl quinolinecarboxylates (Scheme 1). The reaction proceeds via:

  • Carbocation Formation : FeCl3 facilitates the generation of a benzyl carbocation from 2-aminoarylmethyl alcohols.

  • Enol Attack : The β-ketoester enol attacks the carbocation, forming a C–C bond.

  • Cyclization : Intramolecular amide formation closes the quinoline ring.

  • Oxidation : Aerial oxidation aromatizes the 1,4-dihydroquinoline intermediate to the final product.

Optimization Insights :

  • Catalyst System : FeCl3 (10 mol%) with ZnCl2 (1.0 equiv) in PhCl at 90°C achieves 85% yield for ethyl esters.

  • Benzyl Adaptation : Replacing ethyl β-ketoesters with benzyl analogues (e.g., benzyl 3-oxobutanoate) is hypothesized to yield benzyl esters, though experimental validation is pending.

  • Functional Group Tolerance : Electron-donating (e.g., –OMe) and withdrawing (e.g., –NO2) groups on the aryl alcohol are compatible.

Mechanistic Validation and Scalability

Key experiments confirm the cascade mechanism:

  • Under N2, the 1,4-dihydroquinoline intermediate (3c1) isolates in 81% yield, which oxidizes quantitatively to the aromatic product upon exposure to air.

  • The method’s scalability is evidenced by gram-scale syntheses (e.g., 97.3 mg of 3b from 0.5 mmol substrate).

Direct Esterification of Quinolinecarboxylic Acids

Benzylation of Pre-Formed Carboxylic Acids

A two-step approach involves synthesizing quinolinecarboxylic acids followed by benzyl esterification. For 2-aminoquinoline-6-carboxylic acid benzyl ester:

  • Acid Activation : Quinolinecarboxylic acid reacts with benzyl chloride in DMF/K2CO3 at 60°C.

  • Esterification : Nucleophilic acyl substitution installs the benzyl group, yielding 55–69% isolated product.

Critical Parameters :

  • Base Selection : K2CO3 outperforms weaker bases (e.g., NaHCO3) by minimizing hydrolysis.

  • Solvent Effects : Polar aprotic solvents (DMF, dichloroethane) enhance reaction rates.

Microwave-Assisted Hydrolysis

Microwave irradiation accelerates the hydrolysis of ester precursors to carboxylic acids (e.g., converting ethyl esters to acids in 90% yield at 120°C for 130 min). Subsequent benzylation streamlines the sequence, avoiding prolonged heating.

Reductive Amination and Esterification

N-Oxide Intermediate Strategy

A three-step protocol for 2-aminoquinoline-6-carboxylic acid benzyl ester illustrates this approach:

  • N-Oxidation : Quinolinecarboxylic acid is oxidized to the N-oxide.

  • Amination : Treatment with NH4Cl and p-toluenesulfonyl chloride in dichloroethane introduces the amino group.

  • Benzylation : K2CO3-mediated reaction with benzyl chloride installs the ester (55% yield).

Advantages :

  • Avoids hazardous ammonia gas.

  • Triethylamine/ammonium chloride buffer ensures mild conditions (0–25°C).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Key Advantages Limitations
FeCl3 CascadeFeCl3/ZnCl2, PhCl, 90°C, 12 h85%One-pot, atom-economicalRequires specialized β-ketoesters
Direct EsterificationK2CO3, DMF, 60°C, 8–16 h55–69%Simple, scalableMulti-step if acid not pre-synthesized
N-Oxide AminationNH4Cl, TsCl, Et3N, 0–25°C, 20 h55%Safe, avoids gaseous NH3Lower yield due to intermediate steps

Q & A

Q. How to address low aqueous solubility in in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for sustained release .

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